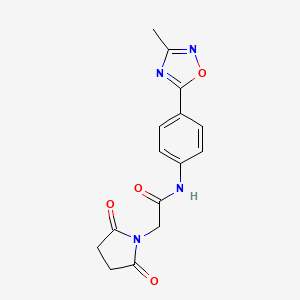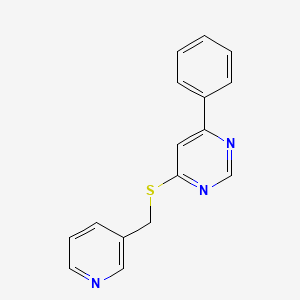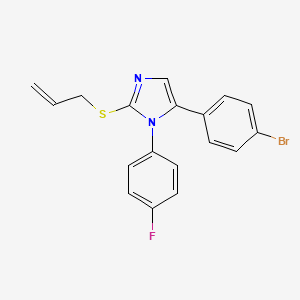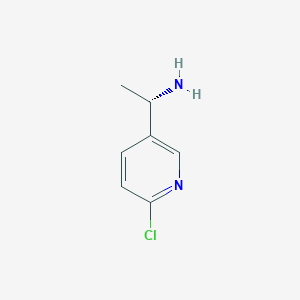
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Antimicrobial Evaluation and Hemolytic Activity
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and hemolytic activities. These derivatives, while structurally related, have shown variable extents of activity against selected microbial species, highlighting the potential for further biological screening and application trials. This research underscores the significance of 1,3,4-oxadiazole compounds in developing antimicrobial agents with reduced toxicity (Samreen Gul et al., 2017).
Novel Anticancer Agents
Another area of interest involves the design and synthesis of novel compounds with potential anticancer activity. For instance, derivatives of 2-oxo-pyrrolidine have been synthesized and assessed for their cytotoxic activity against cancer cell lines. These efforts have identified compounds with promising cytotoxicity on cancerous cell lines, demonstrating the utility of such chemical frameworks in anticancer research (Ebrahim Saeedian Moghadam & M. Amini, 2018).
Synthesis and Anticonvulsant Evaluation
The synthesis of indoline derivatives incorporating the aryloxadiazole amine and benzothiazole acetamide frameworks has been explored for anticonvulsant activities. These studies provide a foundation for understanding the structural requirements of pharmacophores in anticonvulsant drug development, with certain compounds exhibiting significant activity against electroshock and pentylenetetrazole-induced seizures (R. Nath et al., 2021).
Novel Organosoluble and Thermally Stable Polymers
Research into the synthesis of new polyimides and poly(amide-imide) containing 1,3,4-oxadiazole moieties has demonstrated applications in materials science. These polymers are notable for their thermal stability and solubility in polar solvents, making them attractive for various industrial applications, including as adsorbents for metal ions from aqueous solutions (Y. Mansoori et al., 2012).
Inhibitory Effects on Biological Targets
The selective inhibition of biological targets by compounds containing the 1,3,4-oxadiazole ring has been a subject of pharmacological interest. For instance, certain inhibitors have shown selectivity and potent inhibitory effects on enzymes and receptors, which are critical in the development of therapeutic agents for various diseases (Asal Fallah-Tafti et al., 2011).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use.
Orientations Futures
This would involve looking at areas of ongoing research involving the compound, and potential future applications.
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-16-15(23-18-9)10-2-4-11(5-3-10)17-12(20)8-19-13(21)6-7-14(19)22/h2-5H,6-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQDNAHQJHJJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)



![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)
![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)
